![molecular formula C17H21NO2 B1385299 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040686-95-0](/img/structure/B1385299.png)
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Overview
Description
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C17H21NO2 and a molecular weight of 271.35 .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline can be represented by the SMILES notation: CCOC1=CC=C (C=C1)NCCOC2=CC=C (C=C2)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline include a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Additional properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis Methods and Reaction Mechanisms :
- A study discussed the synthesis of related compounds, emphasizing the importance of high yield and minimal environmental impact in the synthesis process (Wen Zi-qiang, 2007).
- Another research focused on the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives, providing insight into the compound's structure and behavior (Finazzi et al., 2003).
Chemical Properties and Applications :
- Research on the preparation of high-quality N-Ethyl-N-(β-methoxycarbonylethyl)aniline highlighted its purity and yield, which are crucial for its practical applications (Z. Ying, 2004).
- A study on the electrochemical copolymerization of aniline and o-aminophenol demonstrated the impact of monomer concentration on copolymerization rate and properties, potentially applicable to 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline (Shao-lin Mu, 2004).
Biological and Environmental Applications :
- An investigation into the detection of 4-Aminophenol, a biomarker of aniline, using a bi-functionalized luminescent metal-organic framework, suggests potential for monitoring aniline exposure in the human body, which could be relevant for similar compounds (Jin & Yan, 2021).
Photonic and Electronic Applications :
- Research on the first order hyperpolarizability of N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline for photonic applications highlights the compound's potential in nonlinear optical (NLO) applications, which may extend to similar compounds (Raaghul et al., 2022).
Material Science and Novel Compound Synthesis :
- A study on the electrochemical synthesis of a novel polymer based on a related aniline compound, and its application in dye-sensitized solar cells, suggests similar potential applications for 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline in material science (Shahhosseini et al., 2016).
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-19-16-10-6-15(7-11-16)18-12-13-20-17-8-4-14(2)5-9-17/h4-11,18H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJISVNZQMGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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